molecular formula C9H6N2O8 B1203120 3,5-Dinitro-4-hydroxyphenylpyruvic acid

3,5-Dinitro-4-hydroxyphenylpyruvic acid

货号: B1203120
分子量: 270.15 g/mol
InChI 键: AIXYOVZVCBPJAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3,5-dinitro-4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3,5-dinitro-4-hydroxyphenyl group. It is a 2-oxo monocarboxylic acid, a member of phenols and a C-nitro compound. It derives from a pyruvic acid and a 2,6-dinitrophenol.

科学研究应用

Role in Tyrosine Catabolism

Tyrosinemia Disorders
3,5-Dinitro-4-hydroxyphenylpyruvic acid is closely associated with the enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD), which is crucial for the catabolism of tyrosine. Mutations in the HPD gene can lead to tyrosinemia type III, an autosomal recessive disorder characterized by elevated levels of tyrosine and its derivatives in the blood and urine. This condition can result in severe metabolic disturbances and requires careful management to prevent complications such as liver dysfunction.

The biochemical pathway involving this compound is essential for converting 4-hydroxyphenylpyruvic acid to homogentisic acid, a critical step in tyrosine metabolism. The dysfunction of this pathway due to HPD deficiency leads to the accumulation of toxic metabolites, emphasizing the importance of this compound in understanding and potentially treating these disorders.

Implications in Biochemical Analysis

Biomarker Studies
The determination of related compounds like 3-methoxy-4-hydroxyphenylpyruvic acid through advanced analytical techniques such as gas chromatography/mass spectrometry highlights the relevance of this compound in clinical diagnostics. These methods enable researchers to analyze metabolite excretion patterns in conditions such as neuroblastoma and Parkinson's disease treated with L-DOPA, thereby providing insights into disease mechanisms and therapeutic responses .

Genetic Studies and Disease Models

Genetic Research
Research into the HPD gene structure has shed light on various genetic disorders associated with tyrosine metabolism. The human HPD gene spans over 30 kb and consists of 14 exons, primarily expressed in the liver. Understanding its regulation and mutations can help elucidate hereditary tyrosinemia type III's genetic basis. Such studies are vital for developing targeted therapies and genetic counseling strategies for affected families .

Potential Therapeutic Applications

Pharmacological Research
There is ongoing research into the potential pharmacological applications of this compound as a therapeutic agent. Its role in modulating metabolic pathways suggests that it could be explored for treating metabolic disorders linked to tyrosine metabolism. Additionally, its structural properties may be leveraged for developing new drugs targeting similar biochemical pathways .

Summary Table of Applications

Application AreaDescription
Tyrosinemia Disorders Involved in metabolic pathways affected by HPD deficiency; crucial for understanding tyrosine catabolism.
Biochemical Analysis Used as a reference compound in metabolite profiling for diseases like neuroblastoma and Parkinson's disease.
Genetic Studies Provides insights into genetic disorders related to tyrosine metabolism; aids in understanding HPD gene mutations.
Therapeutic Potential Investigated for potential use in treating metabolic disorders; may lead to new drug developments.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dinitro-4-hydroxyphenylpyruvic acid, and how can purity be validated?

  • Methodology : Begin with nitration and hydroxylation of phenylpyruvic acid derivatives under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields using gradient pH adjustments. Validate purity via HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1H^1H-NMR (δ 7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers distinguish between keto-enol tautomers of this compound in solution?

  • Methodology : Use 13C^{13}C-NMR to identify carbonyl (C=O, ~200 ppm) and enolic (C-OH, ~170 ppm) carbons. Solvent-dependent UV-Vis spectroscopy (e.g., in DMSO vs. aqueous buffer) can reveal tautomeric shifts. Computational DFT studies (e.g., Gaussian 16) may predict dominant tautomers based on solvent polarity .

Q. What analytical techniques are critical for quantifying degradation products under varying storage conditions?

  • Methodology : Employ accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation pathways using LC-MS/MS to identify nitro-reduction byproducts or hydrolyzed intermediates. Compare degradation kinetics via Arrhenius plots to extrapolate shelf-life .

Advanced Research Questions

Q. How does the nitro group positioning influence the compound’s reactivity in enzymatic assays (e.g., tyrosine aminotransferase inhibition)?

  • Methodology : Design competitive inhibition assays with purified enzymes, varying substrate (L-tyrosine) and inhibitor concentrations. Use Michaelis-Menten kinetics to calculate KiK_i. Compare with analogs (e.g., 3,5-Dibromo-4-hydroxyphenylpyruvic acid) to isolate electronic vs. steric effects of nitro groups. Molecular docking (AutoDock Vina) can predict binding interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Conduct meta-analysis of existing data to identify confounding variables (e.g., solvent choice, cell line variability). Validate findings via orthogonal assays: e.g., compare ROS-scavenging activity (via DCFH-DA fluorescence) with antioxidant gene expression (qPCR for Nrf2 targets). Replicate studies under standardized conditions .

Q. How can computational modeling predict the compound’s interaction with metalloenzymes?

  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient regions (nitro groups) prone to coordinating metal ions (e.g., Fe3+^{3+}). Validate with UV-Vis titration (shift in λmax_{\text{max}}) and cyclic voltammetry to detect redox activity .

Q. What experimental designs mitigate interference from nitro group reduction in cellular assays?

  • Methodology : Pre-treat cell cultures with nitroreductase inhibitors (e.g., dicoumarol) to isolate parent compound effects. Use isotopically labeled 15N^{15}N-nitro derivatives tracked via LC-MS to distinguish parent compound from reduced metabolites .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across solvents?

  • Methodology : Standardize solubility measurements via shake-flask method at 25°C, using HPLC for quantification. Test solvents with varying Hansen solubility parameters (e.g., DMSO, ethanol, phosphate buffer). Compare with COSMO-RS simulations to correlate experimental and predicted solubility .

Q. Why do cytotoxicity studies show variability in IC50_{50} values between cancer cell lines?

  • Methodology : Profile cellular uptake via LC-MS intracellular concentration measurements. Correlate with expression levels of nitroreductases (e.g., NQO1 via Western blot). Use 3D spheroid models to mimic in vivo heterogeneity and validate 2D monolayer results .

Q. Methodological Tables

Table 1 : Key spectroscopic signatures for this compound

TechniqueKey SignalsInterpretation
1H^1H-NMRδ 7.8–8.2 (d, 2H, aromatic)Nitro-substituted aromatic protons
HRMS[M-H]^- at m/z 283.01Molecular ion confirmation
FT-IR1530 cm1^{-1} (NO2_2)Symmetric nitro stretching

Table 2 : Stability profile under accelerated conditions

ConditionDegradation PathwayHalf-Life
40°C/75% RHHydrolysis (ester cleavage)14 days
UV lightNitro group reduction7 days

属性

分子式

C9H6N2O8

分子量

270.15 g/mol

IUPAC 名称

3-(4-hydroxy-3,5-dinitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6N2O8/c12-7(9(14)15)3-4-1-5(10(16)17)8(13)6(2-4)11(18)19/h1-2,13H,3H2,(H,14,15)

InChI 键

AIXYOVZVCBPJAR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O

规范 SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O

产品来源

United States

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dinitro-4-hydroxyphenylpyruvic acid
3,5-Dinitro-4-hydroxyphenylpyruvic acid
3,5-Dinitro-4-hydroxyphenylpyruvic acid
3,5-Dinitro-4-hydroxyphenylpyruvic acid
3,5-Dinitro-4-hydroxyphenylpyruvic acid

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